KRAS inhibitor-12
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
KRAS inhibitor-12 is a compound designed to target the KRAS protein, which is a small GTPase involved in cell signaling pathways that regulate cell growth and proliferation. Mutations in the KRAS gene are common in various cancers, making it a significant target for cancer therapy. This compound specifically targets the KRAS G12C mutation, which is prevalent in non-small cell lung cancer, colorectal cancer, and pancreatic cancer .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-12 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to introduce the desired substituents. Common reagents used in the synthesis include organometallic reagents, protecting groups, and coupling agents .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification methods, and quality control measures to ensure the consistency and purity of the final product. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality control .
化学反応の分析
Types of Reactions
KRAS inhibitor-12 undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformations .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further tested for their biological activity and efficacy .
科学的研究の応用
KRAS inhibitor-12 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new analogs with improved properties
Biology: Employed in cell-based assays to investigate the role of KRAS in cell signaling and cancer progression
Medicine: Tested in preclinical and clinical studies for its efficacy in treating cancers harboring KRAS mutations
Industry: Utilized in the development of diagnostic assays and therapeutic strategies targeting KRAS mutations
作用機序
KRAS inhibitor-12 exerts its effects by binding to the KRAS protein at a specific site, thereby inhibiting its activity. The compound targets the switch II pocket of the KRAS G12C mutant, preventing the protein from interacting with its downstream effectors. This inhibition disrupts the KRAS-mediated signaling pathways, leading to reduced cell proliferation and tumor growth .
類似化合物との比較
KRAS inhibitor-12 is compared with other similar compounds such as sotorasib and adagrasib. While all these compounds target the KRAS G12C mutation, this compound has shown unique properties in terms of binding affinity and selectivity. The similar compounds include:
Sotorasib: The first FDA-approved KRAS G12C inhibitor, known for its efficacy in non-small cell lung cancer
Adagrasib: Another KRAS G12C inhibitor with a different binding mechanism and clinical profile
ARS-853: A potent KRAS G12C inhibitor used in preclinical studies.
This compound stands out due to its unique binding interactions and potential for improved therapeutic outcomes .
生物活性
KRAS inhibitors, particularly those targeting the KRAS G12C mutation, have emerged as significant advancements in cancer therapy, especially for lung adenocarcinomas and colorectal cancers. This article focuses on the biological activity of KRAS inhibitor-12, a compound that exemplifies the ongoing efforts to develop effective treatments against KRAS-driven malignancies.
Overview of KRAS G12C Inhibition
KRAS is a critical oncogene involved in cell signaling pathways that regulate cell growth and survival. The G12C mutation is particularly prevalent in various cancers, including approximately 13% of lung adenocarcinomas and 3% of metastatic colorectal cancers (mCRC) . Inhibitors targeting this mutation work by irreversibly binding to the cysteine residue at position 12, effectively locking the protein in an inactive state and preventing downstream signaling.
KRAS inhibitors like sotorasib and adagrasib demonstrate a mechanism that selectively targets the GDP-bound state of KRAS G12C. Upon binding, these compounds inhibit nucleotide exchange and prevent the activation of downstream effectors such as ERK and AKT pathways . However, resistance mechanisms often emerge, primarily through reactivation of receptor tyrosine kinases (RTKs) or mutations that restore KRAS activity .
CodeBreaK 101 Study
The CodeBreaK 101 trial evaluated the efficacy of sotorasib in combination with panitumumab and chemotherapy in treatment-naive patients with KRAS G12C-mutated mCRC. Results indicated a 75% overall response rate and a 93% disease control rate , highlighting the potential for combination therapies to enhance efficacy against adaptive resistance mechanisms .
Parameter | Result |
---|---|
Overall Response Rate | 75% |
Disease Control Rate | 93% |
Median Time to Response | 1.5 months |
Common Adverse Events | Neutropenia, dermatitis acneiform, diarrhea |
Resistance Mechanisms
Despite initial successes, resistance remains a significant challenge. Studies indicate that reactivation of EGFR due to feedback loops can diminish the effectiveness of monotherapy with KRAS inhibitors. As such, dual blockade strategies are being explored to counteract these mechanisms .
Research Findings
Recent research has focused on understanding the dynamics of KRAS activation and inhibition. For instance, it has been shown that after initial treatment with KRAS inhibitors, there is often a rebound effect where active KRAS levels increase due to compensatory signaling pathways . This highlights the need for combination therapies that target multiple pathways simultaneously.
Summary of Key Research Findings
- Inhibition Dynamics : Initial suppression of KRAS signaling is followed by reactivation within 24-72 hours due to compensatory mechanisms .
- Combination Therapies : Combining KRAS inhibitors with EGFR inhibitors or other targeted therapies has shown promise in enhancing antitumor activity .
- Adaptive Responses : The tumor microenvironment plays a crucial role in mediating responses to treatment, necessitating further exploration into personalized therapeutic approaches .
特性
分子式 |
C19H16Cl2FN5OS |
---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
1-[4-[6-(6-amino-3-chloropyridin-2-yl)-5-chloro-7-fluoro-2,1-benzothiazol-3-yl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C19H16Cl2FN5OS/c1-2-14(28)26-5-7-27(8-6-26)19-10-9-12(21)15(16(22)17(10)25-29-19)18-11(20)3-4-13(23)24-18/h2-4,9H,1,5-8H2,(H2,23,24) |
InChIキー |
MOIGORLHBXDEMI-UHFFFAOYSA-N |
正規SMILES |
C=CC(=O)N1CCN(CC1)C2=C3C=C(C(=C(C3=NS2)F)C4=C(C=CC(=N4)N)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。